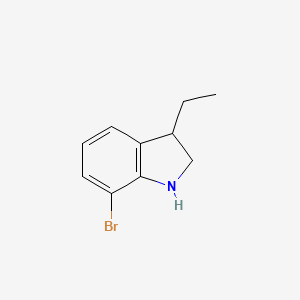
2,6-Dichlorobenzamidoxime hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichlorobenzamidoxime hydrochloride is a chemical compound with the molecular formula C7H7Cl3N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with an amidoxime group and a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzamidoxime hydrochloride typically involves the chlorination of 2,6-dichlorotoluene followed by a series of reactions to introduce the amidoxime group. One common method includes the following steps:
Hydrolysis and Nitrilation: The chlorinated product undergoes hydrolysis and nitrilation in the presence of an acidic solvent and zinc chloride under heating reflux conditions to form 2,6-dichlorobenzaldehyde.
Amidoxime Formation: The final step involves the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichlorobenzamidoxime hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the amidoxime group to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamidoxime derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dichlorobenzamidoxime hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,6-Dichlorobenzamidoxime hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The amidoxime group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Dichlorobenzamidoxime hydrochloride can be compared with other dichlorobenzamide derivatives, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring. The unique arrangement of chlorine atoms and the amidoxime group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2595-52-0 |
|---|---|
Molekularformel |
C7H7Cl3N2O |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
2,6-dichloro-N'-hydroxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-4-2-1-3-5(9)6(4)7(10)11-12;/h1-3,12H,(H2,10,11);1H |
InChI-Schlüssel |
FQSNZBSZVFWEFW-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)Cl.Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13168989.png)
![2-Amino-5-{2-azabicyclo[2.2.1]heptan-2-yl}-4-fluorobenzoic acid](/img/structure/B13169006.png)

amine](/img/structure/B13169010.png)
![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13169018.png)







![N-[(3-Aminocyclopentyl)methyl]propanamide](/img/structure/B13169075.png)

